1,4-Diazepan-6-amine

Beschreibung

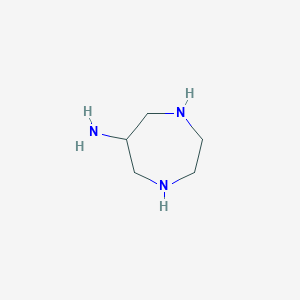

1,4-Diazepan-6-amine, also referred to in literature as DAZA, is a heterocyclic compound featuring a seven-membered diazepane ring with a primary amine substituent at the 6-position. aksci.comroyalsocietypublishing.orgroyalsocietypublishing.org This structure, combining a flexible azacycle with three reactive nitrogen atoms (one primary and two secondary amines), establishes it as a versatile building block in synthetic chemistry. royalsocietypublishing.orgroyalsocietypublishing.org Its primary significance in current research lies in its role as a structural scaffold for the synthesis of complex multidentate chelating agents. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov These derivatives have shown significant promise in the field of nuclear medicine, particularly for the coordination of radiometals used in advanced medical imaging techniques like Positron Emission Tomography (PET). royalsocietypublishing.orgroyalsocietypublishing.orgrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-diazepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBVQBYYWQSUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653031 | |

| Record name | 1,4-Diazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902798-16-7 | |

| Record name | 1,4-Diazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties of 1,4 Diazepan 6 Amine

The fundamental chemical and physical properties of 1,4-Diazepan-6-amine are summarized in the tables below. These identifiers and computed properties provide a foundational understanding of the compound's characteristics.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 902798-16-7 | nih.gov |

| Molecular Formula | C5H13N3 | nih.gov |

| Molecular Weight | 115.18 g/mol | nih.gov |

| Synonyms | Current time information in Bangalore, IN.Diazepan-6-ylamine, hexahydro-1H-1,4-Diazepin-6-amine, 6-aminoperhydro-1,4-diazepine | aksci.comnih.gov |

| Property | Value | Source |

|---|---|---|

| Density (Calculated) | 0.93 g/cm³ | |

| Boiling Point (Calculated) | 204.441°C at 760 mmHg | |

| Flash Point (Calculated) | 86.997°C | |

| XLogP3 (Computed) | -1.7 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Synthesis of 1,4 Diazepan 6 Amine Derivatives

A significant area of research has been the synthesis of derivatives of 1,4-diazepan-6-amine, particularly N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines, often abbreviated as TAoS-DAZA. royalsocietypublishing.orgroyalsocietypublishing.org These compounds are typically prepared through a one-pot synthesis. royalsocietypublishing.orgnih.gov

The process begins with a carbonyl amine condensation reaction between this compound (DAZA) and a substituted aldehyde, such as 4-alkoxy-2-hydroxybenzaldehyde. royalsocietypublishing.orgnih.gov This initial step involves the formation of a Schiff base at the primary amino group of DAZA and the creation of a bisaminal bridge between the two secondary nitrogen atoms of the diazepane ring. royalsocietypublishing.org This can lead to the formation of a bicyclic aminal intermediate, specifically a 1,5-diazabicyclo[3.2.1]octane species. rsc.org

The second step is a reductive amination, where a reducing agent like sodium borohydride (B1222165) is introduced. royalsocietypublishing.orgnih.gov This reaction can result in a mixture of mono-, di-, and tri-substituted DAZA products. royalsocietypublishing.org Research indicates that the desired tri-alkylated compounds are formed through the direct reductive amination of the di-alkylated DAZA intermediates. royalsocietypublishing.org By adjusting reaction conditions, such as the multiple additions of the aldehyde and the reducing agent, the synthesis can be guided to preferentially form the tri-substituted product. royalsocietypublishing.org

Chemical Reactions of 1,4 Diazepan 6 Amine

The reactivity of 1,4-diazepan-6-amine is centered around its nucleophilic nitrogen atoms, which readily participate in several key organic reactions.

Condensation Reaction: The compound undergoes condensation with aldehydes. For instance, its reaction with two equivalents of 4-alkoxy-2-hydroxybenzaldehyde leads to the formation of bicyclic bisaminal compounds. royalsocietypublishing.orgnih.gov This reaction involves both the primary and secondary amine groups. royalsocietypublishing.org

Alkylation and Reductive Amination: this compound can be alkylated with pendant groups, a reaction that is central to creating its functional derivatives. royalsocietypublishing.org The synthesis of TAoS-DAZA chelators is a prime example of reductive amination, where the amine is alkylated with 2-hydroxybenzyl groups. royalsocietypublishing.orgnih.gov The process is complex, as the initial condensation product is subsequently reduced, leading to the stable alkylated amine derivatives. royalsocietypublishing.org Investigations into the reaction mechanism have confirmed that tri-alkylated products arise from the further reaction of di-alkylated intermediates. royalsocietypublishing.org

Derivatives and Applications

The primary application of 1,4-diazepan-6-amine is as a precursor for novel chelating agents with uses in nuclear medicine.

The most studied derivatives are the N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines (TAoS-DAZA). royalsocietypublishing.orgnih.gov These molecules are designed to act as hexadentate ligands, meaning they can form six bonds with a central metal ion. royalsocietypublishing.orgroyalsocietypublishing.org This property makes them highly effective at sequestering trivalent metal ions, with a particular research focus on Gallium(III). royalsocietypublishing.orgnih.gov

When these ligands chelate the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), they form stable radiopharmaceutical complexes. rsc.org Specific examples that have been synthesized and studied include [⁶⁸Ga]Ga-TMoS-DAZA (methoxy derivative) and [⁶⁸Ga]Ga-TEoS-DAZA (ethoxy derivative). nih.govrsc.org These complexes have been investigated as agents for Positron Emission Tomography/Computed Tomography (PET/CT), where they function as tracers for imaging the liver and hepatobiliary system. rsc.orgresearchgate.net

Other synthetic modifications have been reported, such as 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (B13002902) hydrochloride, demonstrating the compound's versatility as a chemical scaffold.

Mechanism of Action and Biological Activity

Foundational Synthetic Routes to the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring system can be achieved through several strategic synthetic pathways, each offering distinct advantages in terms of precursor availability and substitution patterns.

Ring closure, or cyclization, is a fundamental strategy for forming the 1,4-diazepane core. This approach often involves the intramolecular reaction of a linear precursor containing the necessary amine functionalities.

One common method involves the condensation of diamines with dicarbonyl compounds or their equivalents. For instance, the reaction of a 1,3-diaminopropane (B46017) derivative with a ketone or aldehyde can lead to the formation of the seven-membered ring. nih.gov The use of chiral precursors, such as the amino acid (S)-serine, allows for the synthesis of enantiopure 1,4-diazepanes through a titanium(IV) isopropoxide-catalyzed cyclization. vulcanchem.com This process typically involves forming a chloropropionamide intermediate, followed by nucleophilic substitution and intramolecular aminolysis. vulcanchem.com

Another approach starts from enantiomerically pure amino acids to synthesize 1,4-diazepanes with various substituents. A key step in this strategy is the intramolecular coupling of amino acids facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Current time information in Bangalore, IN. Furthermore, multicomponent reactions, which involve three or more starting materials in a one-pot reaction, have been developed for the efficient synthesis of diazepine (B8756704) rings. Current time information in Bangalore, IN.nih.gov

Reduction reactions provide another critical pathway to the 1,4-diazepane core. Reductive amination is a particularly powerful method, often used to form and then reduce an imine intermediate in a single pot. This can involve the intramolecular reductive amination of a precursor containing both an amine and a carbonyl group to form the cyclic amine. ptfarm.pl For example, chiral 1,4-diazepanes can be synthesized via asymmetric reductive amination, a key reaction for preparing chiral amines. Current time information in Bangalore, IN.

The reduction of cyclic imines or nitriles that already contain the seven-membered ring is also a viable route. vulcanchem.com Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed to reduce imines to the corresponding saturated diazepane. nih.gov While sodium borohydride is often sufficient for imine reduction, the more powerful lithium aluminum hydride is typically required for the reduction of nitriles.

Functionalization of a pre-formed 1,4-diazepane ring is a versatile strategy for creating a library of derivatives. This approach relies on the reactivity of the nitrogen atoms within the ring. Nucleophilic substitution reactions, where the diazepane acts as a nucleophile, are common. mdpi.com For example, an existing diazepane can be reacted with an alkyl halide to introduce substituents onto the ring nitrogens. rsc.org This method allows for the introduction of various functional groups, modifying the compound's physicochemical properties. nih.govvulcanchem.com Palladium-catalyzed coupling reactions have also been adapted to functionalize diazepane derivatives, such as the α-arylation of 1,4-diazepane-5,7-dione with aryl halides. vulcanchem.com

The method of energy input can significantly impact the efficiency of diazepane synthesis. While conventional heating remains a standard technique, modern methods such as microwave (MW) and ultrasound irradiation offer considerable advantages.

Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and improve regioselectivity. vulcanchem.comrsc.orgajrconline.orgd-nb.info For instance, the N-alkylation of a diazepane derivative that takes 12 hours with conventional heating can be completed in just 20 minutes under microwave irradiation, with the yield increasing from 65% to 88%. rsc.org This acceleration is attributed to the efficient and rapid heating of the reaction mixture. ajrconline.org

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields, often allowing for milder conditions. nih.gov It has been successfully used in multicomponent reactions to synthesize benzodiazepine (B76468) scaffolds, providing excellent yields and simplifying purification processes. nih.gov In some cases, a sequential ultrasound/microwave irradiation protocol has been used to achieve cyclizations that fail under conventional heating.

Table 1: Comparison of Synthetic Conditions for Diazepane Synthesis

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | H₅PMo₁₀V₂O₄₀ | 2–4 hours | 85–92 | nih.gov |

| Conventional Heating | K₂CO₃, Acetonitrile | 12 hours | 65 | rsc.org |

| Microwave Irradiation | None specified | 20 minutes | 88 | rsc.org |

| Ultrasound Irradiation | DABCO-diacetate, Water | 10 minutes | 95 |

Substitution Reactions on Existing Diazepane Derivatives

Targeted Synthesis of Functionalized this compound Derivatives

The functionalization of this compound is crucial for tuning its properties for specific applications. Alkylation reactions are a primary tool for achieving this diversification.

N-Alkylation: The nitrogen atoms of the this compound scaffold—both the exocyclic primary amine and the two secondary amines within the ring—are primary sites for alkylation. nih.gov These nucleophilic centers readily react with alkylating agents. A one-pot synthesis can produce N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds through a carbonyl-amine condensation followed by reductive amination with sodium borohydride. google.comnih.gov This process can lead to mono-, di-, or tri-alkylated products, and studies have shown that the tri-alkylated compounds are formed via the direct reductive amination of the di-alkylated intermediates. google.com The choice of base and solvent can influence the outcome of these reactions, as seen in the N-alkylation with 3-phenylbutyl bromide using cesium carbonate (Cs₂CO₃). vulcanchem.com

Table 2: Examples of N-Alkylation Reactions on the 1,4-Diazepane Core

| Reactant | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,4-Diazepane | 1-(2-chloroethyl)piperidine | K₂CO₃, Acetonitrile, 80°C, 12h | 1-(2-Piperidin-1-yl-ethyl)- nih.govCurrent time information in Bangalore, IN.diazepane | rsc.org |

| 1,4-Diazepane | 3-phenylbutyl bromide | Cs₂CO₃ | 4-(3-phenylbutyl)-1,4-diazepane | vulcanchem.com |

| This compound (DAZA) | 4-alkoxy-2-hydroxybenzaldehyde | NaBH₄ | N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA | google.comnih.gov |

C-Alkylation: Direct substitution on the carbon atoms of the 1,4-diazepane ring is significantly less common than N-alkylation. nih.gov The lack of methods to efficiently create carbon-substituted 1,4-diazo heterocycles has limited the structural diversity available for drug discovery. nih.gov

However, advanced methodologies are emerging to address this challenge. A notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.gov This reaction creates gem-disubstituted diazepanone heterocycles, effectively installing substituents at a carbon position (α- to a carbonyl). The process starts with N-acylation of a lactam, followed by C-acylation with an allyl cyanoformate, and subsequent functionalization to yield products with high enantioselectivity (up to 95% ee). nih.gov This strategy represents a significant step towards synthesizing stereochemically complex diazepanes with substitutions on the carbon framework. nih.gov

Acylation Reactions leading to Amides

Acylation is a fundamental transformation in organic synthesis used to introduce an acyl group into a molecule. In the context of this compound, which possesses primary and secondary amine functionalities, acylation reactions lead to the formation of corresponding amide derivatives. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or anhydride (B1165640). frontiersin.org The high nucleophilicity of the amine groups facilitates their attack on the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable amide bond.

Given the presence of multiple amine sites in this compound (one primary and two secondary), achieving chemoselectivity can be a key challenge. The primary amine is generally more reactive than the secondary amines due to lesser steric hindrance. Reaction conditions can be tailored to favor mono-acylation at the primary amine or poly-acylation at multiple sites. The use of protecting groups or the controlled stoichiometry of reagents are common strategies to direct the outcome of the acylation. For instance, in the synthesis of diazepam, a related benzodiazepine, N-acylation is a crucial step. frontiersin.orgsmolecule.com While specific examples detailing the acylation of this compound are not extensively documented in the provided literature, the reaction is a standard method for the derivatization of amines and diazepanes. sphinxsai.com The resulting amides are valuable intermediates for the synthesis of more complex molecules and can exhibit a range of biological activities. pulsus.comnih.gov

Table 1: General Conditions for Amide Formation

| Acylating Agent | Amine | Solvent | Catalyst/Additive | Outcome |

| Acyl Chloride | Primary/Secondary Amine | Toluene, ACN | Propylene Oxide (HCl scavenger) | N-acylation |

| Anhydride | Primary/Secondary Amine | Aqueous media | Sodium Dodecyl Sulfate (SDS) | Chemoselective N-acylation |

| Carboxylic Acid | Amine | Not specified | Coupling reagents (e.g., HBTU) | Amide formation |

This table represents generalized conditions for acylation reactions of amines and is not specific to this compound due to a lack of specific literature data in the search results.

Reductive Amination Strategies for Complex Ligands

Reductive amination, or reductive alkylation, is a powerful and widely used method for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For a trifunctional molecule like this compound (DAZA), this strategy is particularly valuable for synthesizing complex hexadentate chelators. beilstein-journals.org

One-pot procedures for the reductive amination of DAZA with aldehydes, such as 4-alkoxy-2-hydroxybenzaldehydes, have been developed to produce N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds. beilstein-journals.org These reactions are typically carried out by first condensing DAZA with the aldehyde, followed by reduction with a hydride reagent like sodium borohydride. beilstein-journals.orgCurrent time information in Bangalore, IN. The initial condensation can form a Schiff base at the primary amino group and a bisaminal bridge between the two secondary nitrogens of the diazepane ring. beilstein-journals.orgCurrent time information in Bangalore, IN. Subsequent reduction leads to the desired tri-substituted product. This one-pot approach is efficient as it avoids the isolation of intermediates, thereby saving time and resources. ajrconline.orgnih.gov A recent study demonstrated that a "multi-addition" procedure, involving sequential additions of the aldehyde and sodium borohydride, can increase the yield of the desired trialkylated product. beilstein-journals.org

A significant challenge in the reductive amination of this compound is controlling the degree of alkylation. The reaction can potentially yield mono-, di-, or tri-alkylated products. beilstein-journals.org Research has shown that the reaction pathway can be influenced by the stoichiometry of the reactants and the reaction conditions. beilstein-journals.org For example, the trialkylated DAZA compounds are formed through the direct reductive amination of the dialkylated intermediates. beilstein-journals.org By carefully controlling the addition of the aldehyde and the reducing agent, it is possible to favor the formation of the desired tri-substituted product, which is often the target for applications such as radiometal chelation. beilstein-journals.orgchemsrc.com Computational studies have also been employed to understand the reaction mechanism and the factors that govern the selectivity between the different alkylation states. beilstein-journals.org

Table 2: Reductive Amination of this compound (DAZA)

| Aldehyde | Reducing Agent | Solvent | Key Strategy | Product | Reference |

| 4-alkoxy-2-hydroxybenzaldehydes | Sodium Borohydride | Methanol/Chloroform | One-pot, multi-addition | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | beilstein-journals.org |

| 4-alkoxy-2-hydroxybenzaldehydes | Sodium Borohydride | Not specified | One-pot synthesis | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | Current time information in Bangalore, IN. |

One-Pot Synthesis Approaches

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures. While direct palladium-catalyzed reactions on this compound were not extensively detailed in the provided search results, analogous transformations on related diazepane scaffolds highlight the potential of these methods. For instance, palladium-catalyzed α-arylation of 1,4-diazepane-5,7-dione has been successfully achieved. This reaction, typically employing a palladium catalyst like Pd(t-Bu3P)2 and a phosphine (B1218219) ligand such as Xphos, allows for the introduction of aryl groups at the carbon adjacent to the carbonyl functionalities.

Furthermore, palladium-catalyzed intramolecular cyclization reactions are employed to construct the diazepine ring itself or to build fused heterocyclic systems. These reactions often proceed via mechanisms like the Buchwald-Hartwig amination, which forms a key C-N bond to close the seven-membered ring. The versatility of palladium catalysis allows for a wide range of substrates to be used, leading to structurally diverse diazepine derivatives. Stereoselective palladium-catalyzed cyclizations have also been developed, enabling the synthesis of chiral bi- and tricyclic compounds containing the diazepine motif.

Table 3: Palladium-Catalyzed Reactions on Diazepane Scaffolds

| Substrate | Reaction Type | Catalyst System | Product Type | Reference |

| 1,4-Diazepane-5,7-dione | α-Arylation | Pd(t-Bu3P)2, Xphos, Cs2CO3 | 6-Aryl-1,4-diazepane-5,7-dione | |

| o-bromoaniline derivatives | Carbonylation | Palladium-complexed dendrimers | Dibenzo[b,e] frontiersin.orgdiazepinones | |

| Linear amides | Intramolecular N-arylation | Copper Iodide | 1,4-Benzodiazepine-2,5-diones |

Biocatalytic Approaches for Chiral Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. For the synthesis of chiral 1,4-diazepanes, imine reductases (IREDs) have been employed in an enzymatic intramolecular asymmetric reductive amination. frontiersin.orgpulsus.com This approach offers high enantioselectivity for the formation of either (R)- or (S)-enantiomers of substituted 1,4-diazepanes. frontiersin.orgpulsus.com

In one study, several enantiocomplementary IREDs were identified for the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantiomeric excess (93 to >99%). frontiersin.orgpulsus.com The catalytic efficiency of these enzymes can be significant, and protein engineering techniques, such as saturation mutagenesis and iterative combinatorial mutagenesis, have been used to further improve their performance. For example, a double mutant of an IRED from Leishmania major (IR1) showed a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. frontiersin.org This biocatalytic method provides a green and effective route to chiral 1,4-diazepanes, which are important for pharmaceutical applications. frontiersin.orgpulsus.com

Table 4: Biocatalytic Synthesis of Chiral 1,4-Diazepanes

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| IRED from Leishmania major (IR1) | Aminoketone precursor | Intramolecular Asymmetric Reductive Amination | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High | frontiersin.orgpulsus.com |

| IRED from Micromonospora echinaurantiaca (IR25) | Aminoketone precursor | Intramolecular Asymmetric Reductive Amination | (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High | frontiersin.orgpulsus.com |

| IR1 mutant (Y194F/D232H) | Aminoketone precursor | Intramolecular Asymmetric Reductive Amination | (R)-Substituted 1,4-diazepanes | 93 to >99% | frontiersin.orgpulsus.com |

Synthesis of Fused Heterocyclic Systems Incorporating the 1,4-Diazepane Scaffold

The fusion of the 1,4-diazepane ring with other heterocyclic systems gives rise to novel molecular scaffolds with potential applications in drug discovery. Several synthetic strategies have been developed to access these complex structures.

One approach involves the construction of the diazepine ring onto a pre-existing heterocycle. For example, 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] frontiersin.orgdiazepine-2-carboxylates have been synthesized by alkylating methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propylamine, followed by deprotection and concomitant cyclization. smolecule.com Another method for creating pyrazolo[1,5-a] frontiersin.orgdiazepine scaffolds involves a silver(I) triflate-catalyzed post-Ugi intramolecular heteroannulation. sphinxsai.com

Similarly, imidazo[1,5-a] frontiersin.orgbenzodiazepines, a class of compounds known for their activity at GABAA/Bz receptors, can be synthesized through a one-pot annulation process. This often involves the reaction of a benzodiazepine precursor with reagents like ethyl isocyanoacetate. The synthesis of pyrrolodiazepines, which involves the fusion of a pyrrolidine (B122466) and a diazepine ring, has also been reported through a Mannich-type condensation followed by chemoselective N-acylation. These methodologies provide access to a diverse range of fused heterocyclic systems built around the 1,4-diazepane core.

Table 5: Synthesis of Fused 1,4-Diazepane Systems

| Fused System | Key Reaction | Starting Materials | Catalyst/Reagent | Reference |

| Pyrazolo[1,5-a] frontiersin.orgdiazepine | Alkylation and Cyclization | Methyl pyrazole-3,5-dicarboxylate, 3-bromo-N-Boc propylamine | DBU, Boc deprotection | smolecule.com |

| Pyrazolo[1,5-a] frontiersin.orgdiazepine | Post-Ugi Heteroannulation | Pyrazole-3-carbaldehydes, primary amines, propiolic acids, isocyanides | Silver(I) triflate | sphinxsai.com |

| Imidazo[1,5-a] frontiersin.orgbenzodiazepine | One-pot Annulation | Benzodiazepine precursor, ethyl isocyanoacetate | Potassium t-butoxide, diethylchlorophosphate | |

| Pyrrolodiazepine | Mannich-type Condensation & N-acylation | 1,4-diazepine and 2,4-pyrrolidinedione precursors | Not specified |

Benzodiazepine Analogues and their Synthesis

Benzodiazepines, characterized by a benzene (B151609) ring fused to a diazepine ring, are a prominent class of 1,4-diazepine derivatives. chemisgroup.usub.edu Their synthesis is a cornerstone of medicinal chemistry, with various methods developed to construct this privileged scaffold. chemisgroup.usmdpi.com

A foundational approach begins with 2-aminobenzophenone (B122507), which reacts with hydroxylamine (B1172632) to form an oxime. ub.edu Subsequent treatment with chloroacetyl chloride and cyclization yields the benzodiazepine core. ub.edu An alternative pathway involves the reaction of 2-aminobenzophenone derivatives with amino acids. mdpi.com For instance, reacting 2-amino-4'-fluoro-benzophenone with chloroacetylchloride produces an acetamide (B32628) intermediate, which is then cyclized using hexamethylenetetramine to form the 1,4-benzodiazepine (B1214927) structure. researchgate.net

More modern methods have introduced transition-metal catalysis to improve efficiency and versatility. A notable strategy involves the intramolecular C–N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by a copper(I) iodide/N,N-dimethylglycine system. mdpi.com This reaction proceeds under basic conditions to efficiently form novel azetidine-fused benzodiazepine derivatives in high yields (91-98%). mdpi.com These fused products can then undergo ring-opening reactions to introduce further diversity into the final 1,4-benzodiazepine structure. mdpi.com

Another approach utilizes the reaction of various 3-(trifluoromethanesulfonyloxy)benzynes with N-(p-toluenesulfonyl)imidazolidin-2-ones, which provides a regioselective route to 1,4-benzodiazepine derivatives. researchgate.net

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| 2-Aminobenzophenone | Hydroxylamine, Chloroacetyl chloride | 1,4-Benzodiazepine | ub.edu |

| 2-Amino-4'-fluoro-benzophenone | Chloroacetylchloride, Hexamethylenetetramine | 1,4-Benzodiazepine | researchgate.net |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI, N,N-Dimethylglycine | Azetidine-fused 1,4-Benzodiazepine | mdpi.com |

| 3-(Trifluoromethanesulfonyloxy)benzynes | N-(p-toluenesulfonyl)imidazolidin-2-ones | 1,4-Benzodiazepine | researchgate.net |

Thieno- and Chromeno-Fused Diazepines

Fusing thiophene (B33073) or chromene rings to the 1,4-diazepine core creates structurally complex and diverse heterocyclic systems.

Thieno-Fused Diazepines: The synthesis of thieno Current time information in Bangalore, IN.jocpr.comdiazepines often involves the condensation of a diamine with a suitable thiophene-based precursor. One method involves reacting chalcones derived from thieno[2,3-d]pyrimidine-6-carbaldehyde (B3329993) with o-phenylene diamine in DMF with a piperidine (B6355638) catalyst to yield thieno[2,3-d]pyrimidine-fused 1,5-benzodiazepine derivatives. ajrconline.org A solid-phase synthesis for thieno[3,2-e] Current time information in Bangalore, IN.jocpr.comdiazepine-2,5-diones has been developed using Wang resin-bound thiaisatoic anhydride, which is coupled with N-alkylated alpha-amino acids. researchgate.net This method provides the target compounds in high purity (83-99%) and good yields (71-95%). researchgate.net Furthermore, thieno[2,3-e] Current time information in Bangalore, IN.vulcanchem.comdiazepine-4,6-dione derivatives can be prepared from ethyl 2-(2-methoxy-2-oxoethyl)-3-thiophenecarboxylate via a multi-step process involving Curtius rearrangement to form an isocyanate, followed by ring-closure with lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net

Chromeno-Fused Diazepines: Chromeno-fused diazepines are often synthesized from coumarin (B35378) (benzopyran-2-one) derivatives. An effective protocol for creating benzo[e]chromeno[6,5-b] Current time information in Bangalore, IN.jocpr.comdiazepine-3,8(7H,13H)-dione derivatives utilizes a CuI/L-Proline catalyzed coupling reaction as the key step, achieving yields between 61-92%. researchgate.net Another approach involves the reaction of 4-chloro-3-coumarincarbaldehyde with diamines, which proceeds via nucleophilic substitution and subsequent cyclization to form chromeno-fused 1,4-benzodiazepines. researchgate.net Additionally, complex polycyclic systems such as 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] Current time information in Bangalore, IN.jocpr.comdiazepin-6(12H)-one can be synthesized and further functionalized by reaction with cyclic secondary amines. jocpr.com

| Fused Ring | Synthetic Approach | Precursors | Key Reagents/Catalysts | Reference |

| Thieno- | Solid-phase synthesis | Wang resin-bound thiaisatoic anhydride, N-alkylated α-amino acids | - | researchgate.net |

| Thieno- | Curtius rearrangement & cyclization | Ethyl 2-(2-methoxy-2-oxoethyl)-3-thiophenecarboxylate | LiHMDS | researchgate.net |

| Chromeno- | Copper-catalyzed coupling | - | CuI/L-Proline | researchgate.net |

| Chromeno- | Nucleophilic substitution & cyclization | 4-Chloro-3-coumarincarbaldehyde, Diamines | - | researchgate.net |

Pyrrolo-Fused Diazepines

The fusion of a pyrrole (B145914) ring to the 1,4-diazepine scaffold results in pyrrolo Current time information in Bangalore, IN.jocpr.comdiazepines, a class that includes the potent pyrrolo[2,1-c] Current time information in Bangalore, IN.jocpr.combenzodiazepines (PBDs). researchgate.netmdpi.com A strategic combination of Knoevenagel condensation and intramolecular aza-Wittig reaction provides facile access to pyrrole-fused 1,4-diazepines under mild conditions and in excellent yields. dntb.gov.ua

The synthesis of tetracyclic and pentacyclic annulated pyrrolo Current time information in Bangalore, IN.jocpr.combenzodiazepines can be achieved from a key intermediate, 3-amino triazolopyrrolo[2,1-c] Current time information in Bangalore, IN.jocpr.combenzodiazepin-8-one. mdpi.com This intermediate is prepared from isatoic anhydride and L-proline over four steps and can be further cyclized with reagents like chlorocarbonylsulfenyl chloride or ethyl acetoacetate (B1235776) to yield complex pentacyclic structures. mdpi.com

Another versatile strategy involves a one-pot Ugi/cyclization sequence followed by a reduction with spontaneous thermocontrolled cyclization to furnish novel pyrrolobenzodiazepine derivatives. researchgate.net

| Product Type | Synthetic Strategy | Precursors | Reference |

| Pyrrolo[1,2-d] Current time information in Bangalore, IN.jocpr.comdiazepines | Knoevenagel condensation / aza-Wittig | 2-acyl-pyrroles, azides | dntb.gov.ua |

| Annulated Pyrrolo Current time information in Bangalore, IN.jocpr.combenzodiazepines | Intramolecular cyclocondensation | 3-Amino triazolopyrrolo[2,1-c] Current time information in Bangalore, IN.jocpr.combenzodiazepin-8-one | mdpi.com |

| Pyrrolobenzodiazepines | Ugi/cyclization followed by reduction | - | researchgate.net |

Chiral Synthesis and Stereoselective Approaches

Controlling the three-dimensional arrangement of atoms is critical in modern drug discovery. Asymmetric methods for the synthesis of 1,4-diazepane derivatives have been developed to produce specific enantiomers, which often exhibit distinct biological activities.

Enantioselective Synthesis of 1,4-Diazepane-6-amine Derivatives

Several powerful strategies exist for the enantioselective synthesis of chiral 1,4-diazepane cores. One prominent method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.gov This reaction creates gem-disubstituted diazepanones, including those with all-carbon quaternary stereocenters, in high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.gov

Biocatalysis offers a green and highly selective alternative. An enzymatic intramolecular asymmetric reductive amination of aminoketones using imine reductases (IREDs) has been developed to produce chiral 1,4-diazepanes. researchgate.netacs.org Enantiocomplementary IREDs can be used to access either the (R)- or (S)-enantiomer of a target molecule with high enantiomeric excess (93% to >99%). researchgate.netacs.org

Other transition-metal-catalyzed approaches include the rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines bearing internal alkyne groups. nih.gov This method yields chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov Additionally, chiral non-racemic 1,4-diazepanes can be synthesized from readily available chiral pool starting materials, such as the amino acid (S)-serine. nih.gov

| Method | Catalyst/Enzyme | Product | Enantioselectivity (ee) | Reference |

| Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | gem-Disubstituted Diazepanones | Up to 95% | nih.gov |

| Asymmetric Reductive Amination | Imine Reductase (IRED) | Chiral 1,4-Diazepanes | 93% to >99% | researchgate.netacs.org |

| Asymmetric Hydroamination | Rhodium / Chiral Ligand | Chiral 3-Vinyl-1,4-Benzodiazepines | Excellent | nih.gov |

| Chiral Pool Synthesis | - | Chiral 1,4-Diazepanes | Non-racemic | nih.gov |

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

Stereocontrol in the synthesis of 1,4-diazepanes is achieved through the use of chiral catalysts or by temporarily attaching a chiral auxiliary to the substrate. numberanalytics.com

Chiral Catalysts: Transition-metal catalysts paired with chiral ligands are highly effective for inducing stereoselectivity. In the palladium-catalyzed asymmetric allylic alkylation of diazepanones, the choice of ligand, such as (S)-(CF3)3-t-BuPHOX, is crucial for achieving high enantiomeric excess. nih.gov Similarly, rhodium catalysts are used for asymmetric hydrofunctionalization reactions. nih.gov Lewis acids, like titanium(IV) isopropoxide (Ti(O-iPr)4), can also act as catalysts in key cyclization steps during the synthesis of chiral 1,4-diazepanes from chiral precursors. nih.gov Biocatalysts, specifically enzymes like imine reductases, represent another class of highly efficient chiral catalysts that operate under mild conditions and provide exceptional stereocontrol. researchgate.netacs.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com A classic strategy involves the diastereoselective alkylation of cyclic scaffolds formed from an amino acid and a chiral aldehyde. caltech.edu Although this method provides high diastereoselectivity, it can be limited by the availability of precursors and the reaction conditions. caltech.edu The auxiliary is removed in a later step to yield the desired enantiomerically enriched product. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural features of this compound derivatives in solution.

¹H and ¹³C NMR spectroscopy are instrumental in determining the connectivity and chemical environment of atoms within the this compound framework. In studies of related polydentate ligands based on 6-amino-perhydro-1,4-diazepine, solution-state NMR experiments have been crucial. rsc.org These studies reveal that the seven-membered ring can adopt specific conformations. For instance, bulky aryl groups attached to the ring preferentially occupy an equatorial position. This conformational preference is significant as it pre-organizes the ligand for metal binding by creating a facial array of the ligand's nitrogen atoms. rsc.org

The chemical shifts (δ) and spin-spin coupling constants (J) obtained from NMR spectra provide a wealth of information. For example, the number of signals in a ¹³C NMR spectrum can confirm the symmetry of the molecule, while the multiplicity and J-couplings in a ¹H NMR spectrum help define the relative stereochemistry of protons on the diazepane ring. Techniques like ¹H-¹H COSY, HSQC, and HMBC are used to unambiguously assign all proton and carbon signals, which is a prerequisite for detailed conformational analysis.

Interactive Table: Representative NMR Data for a Diazepane Derivative This table illustrates typical (hypothetical) NMR data for a substituted this compound derivative to demonstrate how chemical shifts are assigned. Actual values are highly dependent on the specific substituents and solvent used.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H (axial) | 2.85 | 55.2 |

| C2-H (equat.) | 3.10 | 55.2 |

| C3-H (axial) | 2.95 | 56.8 |

| C3-H (equat.) | 3.20 | 56.8 |

| C5-H (axial) | 2.70 | 52.1 |

| C5-H (equat.) | 3.05 | 52.1 |

| C6-H | 3.50 | 60.5 |

| C7-H (axial) | 2.80 | 54.3 |

| C7-H (equat.) | 3.15 | 54.3 |

| N-H | 1.90 (broad) | - |

| Amine-H₂ | 2.10 (broad) | - |

The seven-membered diazepane ring is not static; it undergoes conformational changes, most notably ring inversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes. By recording NMR spectra at different temperatures, the energy barriers for conformational exchange can be determined.

For related 1,4-benzodiazepin-2-ones, dynamic and 2D-EXSY (Exchange Spectroscopy) NMR have been effectively used to characterize the barriers to ring inversion. acs.orgnih.gov At low temperatures, the inversion is slow on the NMR timescale, and separate signals for axial and equatorial protons may be observed. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. The energy barrier for this process can be calculated from the coalescence temperature and the frequency difference between the signals. These studies provide fundamental insights into the flexibility of the diazepine ring system, a key feature influencing its interaction with biological targets or metal ions. acs.orgnih.gov

Elucidation of Solution Structures and Conformations

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of this compound and its derivatives. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. uni-saarland.de For this compound (C₅H₁₃N₃), the exact mass is approximately 115.11 Da. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the m/z value to several decimal places. uni-saarland.de

The molecular ion is often unstable and breaks down into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, serves as a molecular fingerprint. libretexts.org Analysis of the fragmentation of related diazepine structures, such as diazepam, shows characteristic losses. For instance, the cleavage of bonds adjacent to the nitrogen atoms and the loss of small neutral molecules are common fragmentation pathways. nih.gov For this compound, likely fragmentation would involve the loss of the amino group (NH₂) or cleavage of the diazepane ring, leading to stable carbocations or radical cations. This fragmentation data helps to confirm the proposed structure and identify unknown derivatives.

Interactive Table: Predicted MS Fragmentation for this compound This table shows potential major fragments and their corresponding mass-to-charge ratios (m/z) for the parent compound under electron ionization.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | C₅H₁₃N₃⁺ | 115 |

| [M - NH₂]⁺ | Loss of amine radical | 99 |

| [C₄H₉N₂]⁺ | Ring cleavage | 85 |

| [C₂H₅N]⁺ | Ring cleavage | 43 |

X-ray Crystallography for Solid-State Structures

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid, crystalline state.

This compound and its derivatives are effective ligands for a variety of metal ions. X-ray crystallography has been used to determine the precise coordination geometry of metal complexes involving similar diazepane-based ligands. For example, studies on gallium(III) complexes with polydentate perhydro-diazepine ligands have revealed detailed solid-state structures. rsc.org Similarly, the crystal structures of cobalt, iron, and copper complexes with the related ligand 6-methyl-1,4-diazepan-6-amine (B1258379) have been characterized, showing how the tridentate ligand coordinates to the metal center. acs.org In a gadolinium complex with a modified diazepine ligand, X-ray analysis showed a bicapped square antiprismatic coordination geometry around the metal ion. researchgate.net This information is vital for understanding the stability and reactivity of these metal complexes, which is particularly relevant for applications in areas like medical imaging. nih.gov

X-ray diffraction studies provide unambiguous evidence of the preferred conformation of the diazepane ring in the solid state. For derivatives of 1,4-diazepane, the seven-membered ring has been shown to adopt various conformations, including chair and twist-chair forms. rsc.orgiucr.orgnih.gov

In a study of synthetic intermediates of polydentate ligands based on 6-amino-perhydro-1,4-diazepine, the seven-membered ring was found to favor a twist-chair conformation in the solid state. rsc.org In another example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed that the diazepane ring adopts a chair conformation, with bulky substituents taking on equatorial orientations to minimize steric hindrance. iucr.orgnih.gov The precise bond lengths, bond angles, and torsion angles obtained from these crystal structures offer a static, detailed picture that complements the dynamic information obtained from NMR in solution. iucr.org

Interactive Table: Crystallographic Data for a Representative Diazepane Derivative This table provides an example of the kind of data obtained from an X-ray crystal structure determination for a hypothetical diazepane derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.88 |

| β (°) | 105.2 |

| Ring Conformation | Chair |

| C-N Bond Length (Å) | 1.46 - 1.48 |

| C-C Bond Length (Å) | 1.52 - 1.54 |

Ligand Design and Denticity of this compound

The coordination behavior of this compound is primarily defined by the number of donor atoms that can bind to a central metal ion, a property known as denticity. The basic DAZA structure can function as a tridentate ligand, and through chemical modification, it can be expanded into more complex polydentate systems.

The unsubstituted this compound molecule contains three nitrogen atoms—two secondary amines within the heterocyclic ring and one primary exocyclic amine—that can coordinate to a metal center. This arrangement allows DAZA and its simple C6-substituted derivatives, like 6-amino-6-methylperhydro-1,4-diazepine (AAZ), to function as tridentate ligands. researchgate.net These ligands typically adopt a facial coordination geometry, where the three nitrogen atoms bind to one face of an octahedral metal complex. researchgate.net This facial arrangement is a key feature, making these ligands structural mimics of other important tridentate macrocycles like 1,4,7-triazacyclononane (B1209588). researchgate.netnih.gov

Structural and spectroscopic studies have been conducted on complexes of Cu(II), Ni(II), and Zn(II) with this compound, confirming its role as a facially coordinating tridentate complexing agent. researchgate.netresearchgate.net The coordination of the two ring nitrogens and the exocyclic amine creates a stable chelate structure that is foundational for more complex ligand design.

The reactivity of the three nitrogen atoms in the DAZA scaffold allows for the attachment of pendant donor arms, transforming the molecule into a polydentate chelator. A significant example of this is the development of hexadentate ligands by alkylating all three nitrogen atoms with functionalized groups. royalsocietypublishing.orgroyalsocietypublishing.org

A notable class of these ligands is the N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines (TAoS-DAZA). royalsocietypublishing.orgroyalsocietypublishing.org In these systems, three 2-hydroxybenzyl pendant arms are attached to the DAZA core. royalsocietypublishing.orgroyalsocietypublishing.org This creates a hexadentate chelator with three nitrogen donor atoms from the diazepane framework and three oxygen donor atoms from the phenolate groups of the hydroxybenzyl arms. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov These ligands, such as N,1,4-tri(4-methoxy-2-hydroxybenzyl)-DAZA (TMoS-DAZA) and N,1,4-tri(4-ethoxy-2-hydroxybenzyl)-DAZA (TEoS-DAZA), are particularly effective at coordinating trivalent metal ions like Ga(III). royalsocietypublishing.orgrsc.orgrsc.orgnih.gov The synthesis can be achieved through a one-pot reaction involving the condensation of DAZA with the appropriate 4-alkoxy-2-hydroxybenzaldehyde, followed by reductive amination. royalsocietypublishing.orgroyalsocietypublishing.orgrsc.org

Tridentate Ligand Systems

Complexation with Transition Metals

The ability of DAZA-based ligands to form stable complexes with a range of transition metals, lanthanides, and other metal ions like Ga(III) has been extensively studied. The synthesis methods and the characteristics of the resulting complexes vary depending on the metal ion and the specific ligand structure.

DAZA and its derivatives form well-defined complexes with numerous divalent and trivalent metal ions.

Cu(II), Ni(II), and Zn(II) Complexes: A comprehensive study involving the structural and spectroscopic characterization of Cu(II), Ni(II), and Zn(II) complexes with the parent this compound ligand has been performed. researchgate.net These studies confirm the tridentate, facial coordination of the ligand. researchgate.net For instance, the mononuclear Zn(II) complex, Zn(C6H15N3)22, features two DAZA ligands bound to a hexacoordinated metal center. researchgate.net The binding properties of Ni(II), Cu(II), and Zn(II) have been investigated, showing the formation of both mono (ML) and bis (ML2) complexes. colab.ws

Ga(III) Complexes: The hexadentate TAoS-DAZA chelators have shown exceptional potential for binding the trivalent Ga(III) ion. royalsocietypublishing.orgroyalsocietypublishing.org These ligands are designed for applications in nuclear medicine, particularly for chelating the positron-emitting radioisotope Gallium-68 (⁶⁸Ga). royalsocietypublishing.orgresearchgate.net The chelation of ⁶⁸Ga with ligands like TMeOHB-DAZA is efficient, occurring within 5 minutes at 100°C. rsc.orgrsc.org The resulting [⁶⁸Ga]Ga-TMeOHB-DAZA complex exhibits high kinetic inertness, with no demetallation observed over 4 hours in in-vitro stability studies. rsc.orgrsc.orgresearchgate.net

Sc, Y, and La Complexes: The versatility of the DAZA scaffold extends to complexation with Group 3 elements. The modified ligand 1,4,6-Trimethyl-N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amine (HL) reacts with M(CH₂Ph)₃(THF)₃ to yield dibenzyl complexes (L)M(CH₂Ph)₂ where M can be Sc, Y, or La. acs.org These can be further converted to cationic monobenzyl species. acs.org Additionally, monoanionic fac-κ³ tridentate ligands derived from 6-amino-1,4-diazepine have been used to synthesize scandium alkyl derivatives, such as (L¹)Sc(CH₂SiMe₃)₂(THF). acs.org

Table 1: Selected Metal Complexes of this compound Derivatives

| Ligand | Metal Ion(s) | Complex Formula/Type | Key Findings & Characterization |

|---|---|---|---|

| This compound (DAZA) | Cu(II), Ni(II), Zn(II) | [M(DAZA)₂]²⁺ | Ligand acts as a tridentate, facial chelator. Structural and spectroscopic characterization performed. researchgate.net |

| 6-Amino-6-methylperhydro-1,4-diazepine (AAZ) | Ni(II) | Ni(AAZ)₂₂ | Mimics chelate properties of 1,4,7-triazacyclononane. nih.gov |

| N,1,4-tri(4-methoxy-2-hydroxybenzyl)-DAZA (TMeOHB-DAZA) | Ga(III), ⁶⁸Ga(III) | [⁶⁸Ga]Ga-TMeOHB-DAZA | Hexadentate ligand; forms kinetically inert complex suitable for PET imaging. rsc.orgrsc.org |

| 1,4,6-Trimethyl-N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amine | Sc(III), Y(III), La(III) | (L)M(CH₂Ph)₂ | Synthesis of dibenzyl and dialkynyl complexes; characterized by NMR and X-ray crystallography. acs.org |

The thermodynamic stability of metal complexes is a critical parameter for their application. Studies on DAZA-based complexes reveal important structure-stability relationships. The stability of complexes with 6-methyl-1,4-diazepan-6-amine, [M(II)(MeLᵃ)]²⁺, is generally low and only shows a slight enhancement compared to the parent this compound ligand. acs.org

A notable characteristic of these ligands is their tendency to form protonated species, such as [M(II)(HMeLᵃ)]³⁺. researchgate.netacs.org When compared to constitutional isomers like 1,4,7-triazacyclononane (TACN), the kinetic stability of metal complexes with the this compound backbone is lower. researchgate.net For example, the stability constants of nickel complexes with DAZA-type ligands are approximately 10⁵ times lower than for an analogous complex with TACN. researchgate.net This is attributed to the fact that not all three nitrogen donors are part of the macrocyclic ring, leading to reduced preorganization and kinetic stability. researchgate.net However, derivatives like AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) can form highly stable complexes, with the Sc³⁺ complex having a log K value of 27.7. nih.gov

Table 2: Stability of Metal-Diazepane Complexes

| Ligand System | Metal Ion(s) | Stability (log K or Qualitative) | Notes |

|---|---|---|---|

| 6-Methyl-1,4-diazepan-6-amine (MeLᵃ) | Divalent Metals (e.g., Ni(II)) | Low | Only slightly more stable than parent DAZA complexes. acs.org Pronounced tendency to form protonated species. researchgate.netacs.org |

| This compound backbone | Ni(II) | ~10⁵ less stable than TACN analogue | Lower kinetic stability due to the less rigid, non-fully macrocyclic nature of the tridentate system. researchgate.net |

| N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA | ⁶⁸Ga(III) | High kinetic inertness | No demetallation observed over 4 hours in vitro. rsc.orgrsc.org |

Modifying the this compound scaffold through substitution is a powerful strategy to tune the ligand's selectivity for specific metal ions. By altering the pendant arms attached to the nitrogen atoms, one can change the ligand's denticity, charge, and the nature of the donor atoms, thereby tailoring its affinity for a target metal.

The development of N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA (TAoS-DAZA) ligands is a clear example of this principle. The introduction of three hydroxybenzyl arms creates an N₃O₃ donor set that is highly suitable for hard, trivalent metal ions like Ga(III), leading to highly stable complexes. royalsocietypublishing.orgroyalsocietypublishing.org This contrasts with the parent tridentate N₃ ligand, which is more suited for divalent transition metals like Ni(II) and Cu(II).

Similarly, the synthesis of AAZTA, where four carboxymethyl groups are attached to the diazepine amine nitrogens, results in a heptadentate N₃O₄ chelator. mdpi.com This ligand forms very stable complexes with a wide range of metal ions, including Ga(III) and various lanthanides, making it a versatile chelator for medical imaging applications. mdpi.comresearchgate.net The choice of substituent—whether it's a simple methyl group, a pyrrolidinylethyl arm, a hydroxybenzyl group, or a carboxymethyl arm—directly influences the coordination properties and dictates the metal selectivity of the resulting chelator. acs.orgacs.org

Stability Constants of Metal-Diazepane Complexes

Catalytic Applications of this compound Metal Complexes

The coordination of this compound derivatives to metal centers has given rise to a new class of catalysts with notable applications in organic synthesis. The tailored electronic and steric properties of these ligands play a crucial role in the activity and selectivity of the resulting metal complexes.

Derivatives of this compound have been successfully employed as ancillary ligands in the synthesis of organo rare-earth metal complexes. For instance, 1,4,6-trimethyl-N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amine has been used to create dibenzyl complexes with scandium (Sc), yttrium (Y), and lanthanum (La). researchgate.netacs.org These complexes can be further converted into their corresponding cationic monobenzyl species. researchgate.netacs.org The 6-amino-6-methyl-1,4-diazepine framework has also been identified as a suitable neutral 6-electron ligand moiety for supporting cationic group 3 metal alkyl catalysts. researchgate.net

Organo rare-earth metal complexes incorporating this compound-based ligands have demonstrated remarkable efficiency and selectivity in the dimerization of terminal alkynes. geresearchgroup.comgeresearchgroup.comcapes.gov.bracs.org Specifically, an yttrium dialkyl complex featuring the ligand 1,4,6-trimethyl-N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amine, when activated, catalyzes the dimerization of various (hetero)aromatic alkynes to produce Z-enynes with 100% selectivity and high reaction rates. capes.gov.bracs.org

Neutral and cationic complexes of yttrium and lanthanum with the N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand serve as effective catalysts for the Z-selective linear head-to-head dimerization of phenylacetylenes. researchgate.netacs.org The cationic yttrium and neutral lanthanum systems have been identified as the most effective catalysts in this series, while the corresponding scandium complexes show lower activity and selectivity. acs.org The reaction of the yttrium and lanthanum dibenzyl complexes with phenylacetylene (B144264) yields dimeric dialkynyl complexes, which are also active catalysts for this transformation. researchgate.netacs.org

Table 1: Catalytic Performance in Phenylacetylene Dimerization

| Catalyst System | Metal | Selectivity | Activity | Reference |

|---|---|---|---|---|

| [(L)Y(CH₂SiMe₃)₂] activated by [PhNMe₂H][B(C₆F₅)₄] | Yttrium | 100% Z-enyne | High (up to 2000 turnovers) | capes.gov.bracs.org |

| Cationic [(L)M(CH₂Ph)]⁺ | Yttrium | Z-selective | Most effective | researchgate.netacs.org |

| Neutral [(L)M(CH₂Ph)₂] and [(L)M(C≡CPh)(μ-C≡CPh)]₂ | Lanthanum | Z-selective | Most effective | researchgate.netacs.org |

| Scandium-based complexes | Scandium | Poor | Poor | researchgate.netacs.org |

*L = 1,4,6-trimethyl-N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amine

While research into the oxidation catalysis of this compound complexes is an emerging area, related nitrogen-containing macrocyclic complexes have shown promise. For example, late first-row transition metal complexes of other tetraazamacrocycles have been investigated as catalysts for the bleaching of organic dyes. mdpi.com The principle of using metal complexes with accessible high oxidation states for catalytic oxidation is well-established. mdpi.com The flexible coordination environment provided by this compound and its derivatives suggests potential for the development of novel oxidation catalysts.

Z-selective Linear Dimerization of Phenylacetylenes

Radiometal Chelation for Nuclear Medicine

The ability of this compound derivatives to form stable complexes with radiometals has led to their investigation as bifunctional chelators for applications in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging.

The development of PET radiotracers is a crucial area of research in medical imaging, enabling the non-invasive diagnosis and monitoring of diseases. royalsocietypublishing.org this compound has emerged as a valuable scaffold for creating hexadentate chelators capable of coordinating radiometals like Gallium-68 (⁶⁸Ga). royalsocietypublishing.org By attaching three 2-hydroxybenzyl pendant arms to the this compound core, a novel class of chelators known as N,1,4-tri(4-alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines (TAoS-DAZA) has been developed. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net These ligands combine the three nitrogen atoms of the diazepane ring with three phenolate oxygen donors, creating a stable coordination sphere for trivalent metal ions. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net

Other derivatives, such as DATA⁵m, which is based on the this compound structure, have also been developed and coupled to targeting moieties for FAP (fibroblast activation protein), a protein overexpressed in tumor stroma. d-nb.info This highlights the versatility of the diazepane scaffold in creating targeted radiopharmaceuticals.

Gallium-68 is a positron-emitting radionuclide with a convenient half-life of 68 minutes, making it ideal for PET imaging as it allows for on-site production from a ⁶⁸Ge/⁶⁸Ga generator. royalsocietypublishing.orgnih.gov The TAoS-DAZA chelators have shown great potential for forming stable complexes with ⁶⁸Ga. royalsocietypublishing.orgroyalsocietypublishing.org These [⁶⁸Ga]Ga-TAoS-DAZA complexes have been investigated as hepatobiliary imaging agents, demonstrating uptake in the liver and subsequent excretion into the bile. nih.govnih.govresearchgate.net

Two specific derivatives, TMoS-DAZA and TEoS-DAZA, have been synthesized and evaluated for this purpose. royalsocietypublishing.orgroyalsocietypublishing.org The resulting radiotracers, [⁶⁸Ga]Ga-TMoS-DAZA and [⁶⁸Ga]Ga-TEoS-DAZA, are suitable for functional PET liver imaging and may be used for applications such as quantifying liver function and diagnosing liver nodules. royalsocietypublishing.orgnih.gov The DATA⁵m derivative has also been successfully labeled with ⁶⁸Ga, showing quantitative radiochemical yields at room temperature, which is advantageous for the preparation of radiopharmaceuticals. d-nb.info

Table 2: this compound Derivatives for ⁶⁸Ga Chelation

| Derivative | Full Name | Application | Key Finding | Reference |

|---|---|---|---|---|

| TMoS-DAZA | N,1,4-tri(4-methoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Hepatobiliary PET imaging | Forms stable ⁶⁸Ga complex for liver imaging | royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |

| TEoS-DAZA | N,1,4-tri(4-ethoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Hepatobiliary PET imaging | Forms stable ⁶⁸Ga complex for liver imaging | royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |

1,4-Diazepane as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a promising starting point for the development of new therapeutic agents. nih.gov The 1,4-diazepane nucleus has earned this distinction due to its inherent structural features that allow for diverse biological activities. vulcanchem.com

The versatility of the 1,4-diazepane scaffold in drug design stems from several key attributes. Its seven-membered ring is conformationally flexible, allowing it to adopt various spatial arrangements to optimize interactions with a target binding site. vulcanchem.com The two nitrogen atoms within the ring can act as hydrogen bond donors or acceptors, crucial for molecular recognition. vulcanchem.com Furthermore, the multiple substitution points on the diazepane ring provide ample opportunities for chemists to modify its structure and fine-tune its physicochemical and pharmacological properties. nih.gov This adaptability has enabled the development of 1,4-diazepane derivatives with a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.net The diazepane framework is also utilized in the synthesis of inhibitors for enzymes like the SARS-CoV-2 main protease (Mpro), highlighting its relevance in addressing contemporary health challenges. vulcanchem.com

The 1,4-diazepane scaffold is often compared to the well-known 1,4-benzodiazepine core, a privileged structure that forms the basis of many clinically successful drugs, particularly those targeting the central nervous system (CNS). nih.govresearchgate.nettsijournals.com

Structural and Physicochemical Differences:

Aromaticity: The most significant difference is the presence of a fused benzene ring in the 1,4-benzodiazepine structure, which imparts aromaticity and planarity to that part of the molecule. tsijournals.comresearchgate.net In contrast, the 1,4-diazepane ring is a saturated heterocyclic system, offering greater conformational flexibility.

Lipophilicity: The imine function in many 1,4-benzodiazepines contributes to higher lipophilicity compared to the more hydrophilic carboxamide group found in some related structures like clobazam (a 1,5-benzodiazepine). nih.gov The saturated nature of the 1,4-diazepane ring generally results in lower lipophilicity compared to its benzodiazepine counterpart.

Basicity and Reactivity: The chemical properties, such as basicity and the location of reactive centers, differ between these scaffolds, influencing their metabolic pathways and potential for drug-drug interactions. nih.gov

Biological Activity and Therapeutic Applications:

1,4-Benzodiazepines: These compounds are renowned for their effects on the central nervous system, acting as anxiolytics, sedatives, anticonvulsants, and muscle relaxants. tsijournals.comchemisgroup.usresearchgate.net Their mechanism of action typically involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. tsijournals.comchemisgroup.us

1,4-Diazepanes: While some 1,4-diazepane derivatives also exhibit CNS activity, the scaffold's versatility has led to its exploration for a broader range of therapeutic targets beyond the GABAergic system. vulcanchem.comresearchgate.netresearchgate.net For instance, they have been investigated as factor Xa inhibitors for antithrombotic therapy and as endothelin receptor antagonists. nih.govacs.org

The development of new synthetic methodologies, such as multicomponent reactions, has further expanded the chemical space accessible for both 1,4-benzodiazepine and 1,4-diazepane scaffolds, allowing for the creation of diverse libraries of compounds for high-throughput screening. nih.govacs.org

Versatility in Drug Design

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies focus on the effects of substituent modifications and stereochemistry.

The biological activity of 1,4-diazepane-6-amine derivatives can be significantly modulated by the introduction of various substituents at different positions of the diazepane ring and the amine group.

N-alkylation and N-acylation: The amino group at the 6-position, as well as the nitrogen atoms at positions 1 and 4 of the diazepane ring, are common sites for modification. Alkylation or acylation at these positions can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its binding affinity to target proteins. smolecule.com For example, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines demonstrates the potential for extensive modification at the nitrogen centers. royalsocietypublishing.org

Ring Substituents: The introduction of substituents on the carbon backbone of the diazepane ring can also have a profound impact on activity. For instance, in a series of factor Xa inhibitors based on a 1,4-diazepane scaffold, the specific nature of the aryl group interacting with the S4 binding pocket of the enzyme was crucial for potent inhibitory activity. nih.gov

Bioisosteric Replacement: In related benzodiazepine structures, the replacement of a phenyl ring with bioisosteres like thienyl or furyl groups has been shown to significantly affect receptor affinity and biological activity. chemisgroup.us Similar strategies can be envisioned for 1,4-diazepane-6-amine derivatives to explore new interactions with biological targets.

The following table summarizes the impact of substituent modifications on the biological activity of related diazepine scaffolds, providing a framework for potential modifications to the this compound core.

| Scaffold/Position | Modification | Impact on Biological Activity | Reference |

| 1,4-Benzodiazepine (Ring A, Position 7) | Electron-withdrawing group (e.g., -Cl, -NO2) | Increases activity | tsijournals.com |

| 1,4-Benzodiazepine (Ring A, Position 7) | Electron-releasing group (e.g., -CH3, -OCH3) | Decreases activity | tsijournals.com |

| 1,4-Benzodiazepine (Ring B, Position 1) | Methyl group | Increases activity | tsijournals.com |

| 1,4-Benzodiazepine (Ring C, Position 5) | Phenyl group | Increases anxiolytic activity | tsijournals.com |

| 1,4-Benzodiazepine (Ring C, Position 5) | 2'-Thienyl group | High affinity for benzodiazepine receptors | chemisgroup.us |

| 1,4-Diazepane | Aryl group (as Factor Xa inhibitors) | Potent inhibitory activity dependent on substitution | nih.gov |

Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are themselves chiral. For cyclic structures like 1,4-diazepane, conformational chirality and the presence of stereocenters can lead to significant differences in the biological activity of enantiomers.

While the majority of early benzodiazepines lacked a chiral center, the seven-membered diazepine ring is prochiral due to its ability to exist in two distinct boat-like conformations. taylorandfrancis.com The introduction of a substituent, such as the amine group at the 6-position of this compound, creates a chiral center, leading to the existence of enantiomers.

The differential activity of enantiomers has been well-documented for related structures. For example, in pyrrolo-benzodiazepines, the D- and L-fructose-based derivatives exhibit different binding capacities at GABA receptors. chemisgroup.us Similarly, the synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione derivatives revealed that the biological activity as apoptosis inhibitors was stereospecific. researchgate.net It is therefore highly probable that the enantiomers of this compound and its derivatives will exhibit stereospecificity in their interactions with biological targets.

Impact of Substituent Modifications on Biological Activity

Interactions with Biological Targets

The 1,4-diazepane scaffold has been incorporated into molecules designed to interact with a variety of biological targets.

Enzymes: A notable example is the development of 1,4-diazepane derivatives as potent and selective inhibitors of Factor Xa , a key serine protease in the blood coagulation cascade. nih.gov In these inhibitors, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site. nih.gov

Receptors: While the classic target for benzodiazepines is the GABA-A receptor , the versatility of the 1,4-diazepane scaffold allows for the design of ligands for other receptor types. chemisgroup.us For instance, research on related diazepane-containing compounds has explored their potential as ligands for sigma receptors , which are implicated in various neurodegenerative disorders. researchgate.net Additionally, derivatives of the related benzo tsijournals.comacs.orgdiazepin-2-one scaffold have been developed as potent antagonists of endothelin receptors , which play a role in blood pressure regulation. acs.org

Other Targets: The adaptability of the diazepine framework is further demonstrated by its use in developing inhibitors of BET bromodomains , which are epigenetic readers involved in cancer. nih.gov The 1,2,3-triazolobenzodiazepine scaffold, for example, has shown potent activity against BRD4-dependent leukemia cell lines. nih.gov

The following table provides examples of biological targets for which 1,4-diazepane and related diazepine derivatives have been investigated.

| Derivative Class | Biological Target | Therapeutic Area | Reference |

| 1,4-Diazepane derivatives | Factor Xa | Antithrombosis | nih.gov |

| Diazepane-containing derivatives | Sigma Receptors | Neurodegenerative disorders | researchgate.net |

| Benzo tsijournals.comacs.orgdiazepin-2-one derivatives | Endothelin Receptors | Hypertension | acs.org |

| 1,2,3-Triazolobenzodiazepines | BET Bromodomains (e.g., BRD4) | Oncology | nih.gov |

| 1,4-Benzodiazepines | GABA-A Receptors | Anxiety, Insomnia, Seizures | tsijournals.comchemisgroup.us |

Enzyme Inhibition Studies

Derivatives of the 1,4-diazepan scaffold have been synthesized and evaluated for their ability to inhibit specific enzymes implicated in human diseases.

Kallikrein-related peptidase 7 (KLK7) is a serine protease that, when dysregulated, is involved in inflammatory skin conditions. wikipedia.org A novel class of KLK7 inhibitors based on a 1,3,6-trisubstituted 1,4-diazepan-7-one scaffold has been discovered and optimized. wikipedia.orgtsijournals.com Initial hit compound 1 was identified as a human KLK7 inhibitor, and subsequent structure-activity relationship (SAR) studies led to the development of more potent derivatives. tsijournals.com For instance, compounds 25 and 34 demonstrated greater potency than the original hit compound. tsijournals.com

X-ray co-crystal structures of these inhibitors with human KLK7 have been crucial in elucidating the binding interactions and explaining the SAR. wikipedia.orgtsijournals.com Further research focused on overcoming species differences in inhibitory activity between human and mouse KLK7. biorxiv.org While early compounds were potent against human KLK7, they lacked activity against the mouse equivalent. biorxiv.org Through structure-based drug design, compound 22g was identified as a potent inhibitor of both human and mouse KLK7, making it a valuable tool for further in vivo studies. biorxiv.org

Table 1: Investigated 1,4-Diazepan-7-one Derivatives as KLK7 Inhibitors This table is for illustrative purposes and summarizes compounds mentioned in research literature. Specific inhibitory values (e.g., IC₅₀) are reported in the cited studies.

| Compound ID | Scaffold Type | Key Research Finding | Citations |

|---|---|---|---|

| 1 | 1,3,6-trisubstituted 1,4-diazepan-7-one | Novel hit compound identified as a human KLK7 inhibitor. | wikipedia.org, tsijournals.com |

| 25 | 1,3,6-trisubstituted 1,4-diazepan-7-one | More potent than hit compound 1 ; X-ray co-crystal structure with KLK7 solved. | wikipedia.org, tsijournals.com |

| 34 | 1,3,6-trisubstituted 1,4-diazepan-7-one | Identified as a more potent derivative of compound 1 . | tsijournals.com |

| 15, 33a, 35a | 1,3,6-trisubstituted 1,4-diazepan-7-one | Identified as highly potent and selective inhibitors of human KLK7. | wikipedia.org |

| 22g | 1,3,6-trisubstituted 1,4-diazepan-7-one | Designed to overcome species differences; inhibits both human and mouse KLK7. | biorxiv.org |

The diazepine scaffold is considered a "privileged scaffold" in drug discovery and has recently been applied to epigenetic targets. nih.govnih.gov Specifically, fused 1,4-diazepines have been developed as inhibitors of the Bromo and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). nih.govgoogle.com These proteins are chromatin "readers" that play a crucial role in transcriptional regulation and are considered targets in oncology. nih.govacs.org

Patents have been filed for fused 1,4-diazepines that are designed to inhibit BET bromodomain proteins. google.com These compounds are being explored for their utility in conditions responsive to BET inhibition, such as cancer. google.com While many well-known BET inhibitors like JQ1 are based on a related triazolo-benzodiazepine scaffold, the broader 1,4-diazepine core is a key structural element. nih.govacs.org The development of these compounds demonstrates the versatility of the diazepine framework in targeting the acetyl-lysine binding pockets of bromodomains. nih.govresearchgate.net

Table 2: 1,4-Diazepine Scaffolds in Bromodomain Inhibition This table summarizes the application of the diazepine scaffold for targeting BET bromodomains.

| Scaffold Class | Target Protein Family | Therapeutic Area of Interest | Citations |

|---|---|---|---|

| Fused 1,4-Diazepines | BET Bromodomain Proteins (BRD2, BRD3, BRD4) | Cancer | google.com |

| Triazolo-benzodiazepines | BET Bromodomain Proteins | Cancer, Inflammation | nih.govacs.org |

Kallikrein 7 (KLK7) Inhibitors

Receptor Modulation

The this compound scaffold and its parent diazepine structures are integral to compounds designed to modulate the activity of key neurotransmitter receptors in the central nervous system.